molecular formula C20H41NO B13761990 N,N-Diethylhexadecan-1-amide CAS No. 57303-21-6

N,N-Diethylhexadecan-1-amide

Cat. No.: B13761990
CAS No.: 57303-21-6
M. Wt: 311.5 g/mol
InChI Key: MEBZVMXZXFKHJS-UHFFFAOYSA-N
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Description

Contextualization of Amides in Organic and Materials Sciences

Amides are a cornerstone functional group in organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. This linkage is fundamental to life, forming the peptide bonds that connect amino acids into proteins. solubilityofthings.comnumberanalytics.comnumberanalytics.com The unique electronic structure of the amide bond, involving resonance delocalization between the nitrogen lone pair and the carbonyl group, imparts significant stability, planarity, and a high rotational energy barrier around the carbon-nitrogen bond. numberanalytics.comwikipedia.org

This inherent stability makes amides less reactive than other carboxylic acid derivatives, a crucial feature for the structural integrity of proteins in aqueous biological environments. solubilityofthings.comwikipedia.org In materials science, this robustness is exploited in the creation of high-performance polymers like nylons and aramids (e.g., Kevlar), which are valued for their exceptional strength, durability, and resistance to abrasion and chemicals. numberanalytics.comwikipedia.orgscbt.com Furthermore, the ability of primary and secondary amides to participate in strong hydrogen bonding influences their physical properties, such as high melting and boiling points, and their solubility. numberanalytics.comwikipedia.org This capacity for hydrogen bonding is also leveraged in materials science to modify surface properties, enhancing adhesion and durability. scbt.com

Significance of N,N-Disubstituted Fatty Amides in Advanced Applications

N,N-disubstituted fatty amides, the class to which N,N-Diethylhexadecan-1-amide belongs, are characterized by a long, hydrophobic fatty acid tail and a tertiary amide headgroup. Unlike primary and secondary amides, the tertiary nitrogen cannot act as a hydrogen bond donor, which significantly alters its physical properties, leading to lower melting points and increased solubility in non-polar solvents compared to their primary and secondary counterparts. researchgate.net

This amphiphilic nature—a combination of a long hydrophobic tail and a polar headgroup—makes them effective surfactants, emulsifiers, and friction-reducing agents. researchgate.netontosight.ai Research has extensively explored their utility in various industrial sectors. For instance, numerous N,N-disubstituted long-chain fatty amides have been synthesized and evaluated as plasticizers for polymers like poly(vinyl chloride) (PVC), particularly for low-temperature applications. researchgate.netacs.orgresearchgate.net They have also been investigated as specialty solvents, antistatic agents, and lubricants. ontosight.aiacs.org In the field of hydrometallurgy, long-chain N,N-dialkylamides are studied as alternative extractants to traditional agents like tri-n-butylphosphate (TBP) for the reprocessing of nuclear materials, as they can be fully incinerated and avoid the production of phosphorus-based waste. researchgate.netrsc.org

Research Trajectories and Academic Objectives for this compound Investigations

While dedicated research on this compound is not widely published, its structural characteristics suggest several potential avenues for future investigation, aligning with current trends in materials and biological sciences.

Potential Research Directions:

Advanced Lubricants and Plasticizers: Building on established research into related N,N-dialkylamides, a key objective would be to synthesize and characterize this compound to evaluate its efficacy as a biodegradable and high-performance lubricant or as a specialty plasticizer for advanced polymers. researchgate.netacs.org

Biomedical and Pharmaceutical Applications: The long saturated chain (palmitoyl group) is a common feature in biological systems. Research could explore its potential as an immunomodulatory agent, as has been investigated for other fatty acid amides. google.com Its amphiphilic properties also make it a candidate for use in drug delivery systems, such as forming part of micellar or liposomal structures to encapsulate therapeutic agents. ontosight.ai

Solvent Extraction and Metal Ion Chelation: Following the trajectory of research into N,N-dialkylamides for metal extraction, studies could quantify the efficiency and selectivity of this compound for extracting specific metal ions, such as lanthanides or actinides, from aqueous solutions. researchgate.netacs.org

Academic Objectives: The primary academic objective would be to establish a comprehensive profile of this compound. This involves developing efficient and green synthesis routes, such as one-pot condensations, and thoroughly characterizing its physicochemical properties. nih.govorganic-chemistry.org Spectroscopic data is a fundamental starting point for any new investigation.

Synthesis and Spectroscopic Data: A one-pot synthesis of N,N-diethylpalmitamide (this compound) has been reported, providing key characterization data. The synthesis involves the condensation of the corresponding carboxylic acid (palmitic acid) and amine (diethylamine). nih.gov

Spectroscopic Data for this compound
TechniqueObserved Signals (as reported in CDCl3)
1H NMR (300 MHz)δ: 3.42–3.21 (m, 4H), 2.35–2.19 (m, 2H), 1.71–1.51 (m, 2H), 1.39–0.99 (m, 30H), 0.87 (t, J = 6.7, 3H)
13C NMR (75 MHz)δ: 172.4, 41.9, 40.0, 33.2, 31.9, 29.7, 29.6, 29.5, 29.4, 25.5, 22.7, 14.4, 14.1, 13.1
GC/MS (EI) m/z311 [M+∙] (8%), 128 (26%), 115 (100%), 100 (23%)

Source: nih.govd-nb.info

Further research would be necessary to explore the compound's performance in the applied contexts mentioned above, contributing to the broader understanding and utility of N,N-disubstituted fatty amides.

Properties

CAS No.

57303-21-6

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-diethylhexadecanamide

InChI

InChI=1S/C20H41NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(5-2)6-3/h4-19H2,1-3H3

InChI Key

MEBZVMXZXFKHJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CC)CC

Origin of Product

United States

Synthetic Strategies and Methodologies for N,n Diethylhexadecan 1 Amide

Established Synthetic Pathways for Amide Bond Formation Relevant to N,N-Diethylhexadecan-1-amide

The formation of the amide bond in this compound can be accomplished through several established pathways. These methods generally involve the activation of the carboxylic acid group of hexadecanoic acid to facilitate nucleophilic attack by diethylamine (B46881).

Direct Amidation and Condensation Reactions

Direct amidation, the reaction of a carboxylic acid with an amine, is the most straightforward approach to amide synthesis. However, it often requires harsh reaction conditions. The thermal condensation of hexadecanoic acid and diethylamine can produce this compound, but typically necessitates high temperatures (often above 160-180°C) to drive the dehydration process. researchgate.net This method's primary drawback is the potential for thermal degradation of the reactants and products, especially for more sensitive substrates.

A common variation of direct amidation involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. Hexadecanoyl chloride, synthesized from hexadecanoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, readily reacts with diethylamine to form the desired amide under milder conditions. researchgate.netnih.gov This two-step process, while less direct, often provides higher yields and purity.

For instance, the reaction of palmitoyl (B13399708) chloride with ammonia (B1221849) in the presence of triethylamine (B128534) is a known method for producing primary amides. researchgate.net A similar approach can be adapted for the synthesis of tertiary amides like this compound.

Table 1: Comparison of Direct Amidation Methods

Method Activating Agent Typical Conditions Advantages Disadvantages
Thermal Condensation None (Heat) High temperature (>160°C), removal of water Atom economical, single step High energy consumption, potential for side reactions and degradation
Acyl Chloride Route Thionyl chloride (SOCl₂) or Oxalyl chloride Two steps: 1. Formation of acyl chloride. 2. Reaction with amine, often at lower temperatures. High reactivity, good yields, milder conditions for amidation step Use of hazardous reagents, generation of acidic byproducts

Carbodiimide-Mediated Coupling Approaches (e.g., EDC/DMAP, EDC/HOBt)

Carbodiimides are widely used coupling reagents that facilitate amide bond formation under mild conditions. rsc.org 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular water-soluble carbodiimide (B86325) that activates the carboxylic acid to form an O-acylisourea intermediate. google.com This highly reactive intermediate is then susceptible to nucleophilic attack by the amine.

To improve reaction yields and suppress side reactions, such as the formation of N-acylurea, additives are often used in conjunction with EDC. rsc.orgorganic-chemistry.org

EDC/DMAP: The combination of EDC with 4-Dimethylaminopyridine (DMAP) is effective for amide bond formation. nih.govnih.gov DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate. researchgate.net

EDC/HOBt: The addition of 1-Hydroxybenzotriazole (HOBt) to EDC-mediated couplings is a classic strategy to enhance efficiency and reduce racemization in chiral substrates. organic-chemistry.orgnih.govnih.gov HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine. diva-portal.org A catalytic amount of HOBt in the presence of EDC and DMAP has been shown to be an efficient protocol for the synthesis of amide derivatives. nih.govmdpi.com

These methods are generally carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at or below room temperature. acs.orgresearchgate.net

Table 2: Common Carbodiimide-Mediated Coupling Systems

Reagent System Additive's Role Key Features
EDC/DMAP Acyl transfer catalyst Forms a highly reactive acylpyridinium intermediate. researchgate.net
EDC/HOBt Suppresses side reactions and racemization Forms an active ester intermediate, improving reaction efficiency. organic-chemistry.orgdiva-portal.org

Advanced Coupling Reagent Systems (e.g., HATU, BOPCl, DMTMM)

To address challenging amide couplings, such as those involving sterically hindered substrates or electron-deficient amines, more advanced coupling reagents have been developed.

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent. nih.govdiva-portal.org It reacts with carboxylic acids in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. nih.govchemrxiv.org This method is known for its high yields and fast reaction times. nih.gov

BOPCl: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is a phosphinic chloride-based coupling reagent. biorxiv.org It activates the carboxylic acid by forming a mixed carboxylic-phosphinic anhydride, which then reacts with the amine. biorxiv.org BOPCl is noted for its ability to suppress epimerization in chiral substrates. biorxiv.orgacs.org

DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is a triazine-based coupling agent that is effective for amide synthesis, even in aqueous or alcoholic media. acs.orgresearchgate.netnih.gov It activates the carboxylic acid to form a reactive ester, which subsequently reacts with the amine. acs.org DMTMM has been shown to be particularly useful for sterically hindered amines. acs.org

Table 3: Overview of Advanced Coupling Reagents

Reagent Class Mechanism of Action
HATU Uronium Salt Forms a highly reactive OAt-active ester. nih.govdiva-portal.org
BOPCl Phosphinic Chloride Forms a mixed carboxylic-phosphinic anhydride. biorxiv.org
DMTMM Triazine Derivative Forms a reactive triazinyl ester. acs.org

Catalytic Systems in this compound Synthesis

In line with the principles of green chemistry, there is a growing interest in developing catalytic methods for direct amide formation that avoid the use of stoichiometric activating agents. These catalytic approaches aim to increase atom economy and reduce waste generation.

Homogeneous and Heterogeneous Catalysis

Catalytic direct amidation of carboxylic acids with amines is a more sustainable alternative to classical methods. mdpi.com This transformation can be promoted by various homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Several metal-based homogeneous catalysts have been shown to be effective for direct amidation.

Zirconium-based catalysts: Zirconium(IV) compounds, such as ZrCl₄ and zirconocene (B1252598) triflate, have been reported to catalyze the direct amidation of carboxylic acids. nih.govdiva-portal.org These Lewis acidic catalysts are thought to activate the carboxylic acid, facilitating the nucleophilic attack of the amine. Mechanistic studies suggest the formation of dinuclear zirconium species that catalyze the reaction. acs.org

Lanthanide-based catalysts: Lanthanide triflates, such as lanthanum(III) triflate (La(OTf)₃), are effective catalysts for the direct amidation of esters, which is a related transformation. organic-chemistry.orgnih.govacs.org These catalysts are known for their oxophilicity, which aids in the activation of the carbonyl group.

Heterogeneous Catalysis: The use of heterogeneous catalysts offers advantages in terms of catalyst separation and reusability.

Metal oxides: Simple metal oxides can act as heterogeneous catalysts for amidation. For instance, a CuO-CaCO₃ catalyst has been used for the direct amidation of palmitic acid with various amines under solvent-free conditions. researchgate.net Niobium(V) oxide (Nb₂O₅) has also been described as a reusable Lewis acid catalyst for this transformation. mdpi.com

Supported catalysts: Catalytically active species can be immobilized on solid supports. Iron(III) chloride supported on polyaniline nanofibers and scandium triflate anchored onto mesoporous silica (B1680970) have been reported as active catalysts for acylation reactions. diva-portal.org

Biocatalytic Approaches to Amide Formation

Enzymatic methods for amide bond formation are gaining attention as they offer high selectivity and operate under mild, environmentally benign conditions. biorxiv.org

Lipases, which are hydrolases, are the most commonly used enzymes for this purpose. rsc.org While their natural function is to hydrolyze esters, they can catalyze the reverse reaction—amidation—in non-aqueous or low-water environments. Immobilized Candida antarctica lipase (B570770) B (CALB), often known by the commercial name Novozym 435, is a particularly robust and versatile biocatalyst for the synthesis of fatty acid amides. researchgate.netbiorxiv.orgnih.govfrontiersin.org

The lipase-catalyzed synthesis of this compound can proceed via two main routes:

Direct Amidation: The direct reaction between hexadecanoic acid and diethylamine. This equilibrium-driven reaction often requires the removal of water to shift the equilibrium towards product formation.

Aminolysis of Esters: The reaction of a simple ester of hexadecanoic acid (e.g., methyl palmitate or ethyl palmitate) with diethylamine. This is often a more efficient route as the reaction is essentially irreversible, especially when using activated esters like vinyl esters. researchgate.net

The efficiency of lipase-catalyzed amidation is influenced by several factors, including the choice of solvent, the water content of the medium, the molar ratio of the substrates, and the temperature. nih.govresearchgate.net Non-polar organic solvents are generally preferred to minimize enzyme denaturation and favor the synthetic reaction over hydrolysis. chemrxiv.org

Recent advancements have also explored the use of carboxylic acid reductases (CARs) for selective amide bond formation, particularly in aqueous media, offering a promising alternative to lipases, especially for substrates with competing nucleophilic groups like amino alcohols. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for amides, including this compound. whiterose.ac.uk These methods aim to reduce waste, minimize energy consumption, and utilize safer reagents and renewable resources.

A significant advancement in green amide synthesis is the move towards solvent-free or aqueous reaction media. mdpi.com These approaches address the environmental impact associated with volatile organic solvents.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often, accelerated reaction rates. For the synthesis of long-chain fatty amides analogous to this compound, several solvent-free methods have been developed.

Enzymatic Synthesis: Lipases, particularly immobilized forms like Candida antarctica lipase B (Novozym 435), have proven highly effective in catalyzing the direct amidation of fatty acids with amines under solvent-free conditions. nih.govdtu.dk This method is highly selective and operates under mild temperature conditions, typically between 60-90°C, which is sufficient to keep the long-chain fatty acid and the resulting amide in a liquid state. dtu.dk The primary by-product is water, which can be removed to drive the reaction towards completion. dtu.dk A study on the enzymatic synthesis of fatty alkanolamides demonstrated that a maximum amide yield of 75% could be achieved with equimolar reactants, and this could be increased to 95% with water removal. dtu.dk

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often in the absence of a solvent. researchgate.net This technique can significantly reduce reaction times from hours to minutes. For instance, the direct synthesis of amides from carboxylic acids and amines has been achieved under solvent-free conditions using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) under microwave irradiation. nih.gov A non-catalytic approach for the synthesis of fatty acid alkanolamides from palm fatty acid distillate and monoethanolamine under microwave irradiation achieved an optimal conversion of 98.89% in just 18.5 minutes. atlantis-press.com

Aqueous Reaction Conditions:

While the low aqueous solubility of this compound and its precursors presents challenges, enzymatic and micellar catalysis can enable amide synthesis in aqueous systems.

Enzymatic Synthesis in Aqueous Media: Certain enzymes can function effectively in aqueous environments. For instance, the enzymatic synthesis of N-acyl glycines has been demonstrated in aqueous media. nih.gov Strategies such as using ATP-dependent enzymes can facilitate amide bond formation in water. nih.gov

Electrochemical Synthesis: Electrochemical methods can be conducted in aqueous solutions, offering a green alternative to traditional reagents. The electrochemical N-acylation of carboxylic acids with amines has been reported to proceed under mild conditions at room temperature in water, utilizing a catalyst and electrolyte system. chemprotechindia.comnih.gov

The synthesis of this compound can be made more sustainable by utilizing renewable feedstocks. The hexadecanoic acid (palmitic acid) moiety can be sourced from various vegetable oils and animal fats, where it is a common component.

Vegetable Oils: Palm oil is a particularly rich source of palmitic acid. nih.gov Fatty acid amides have been successfully synthesized directly from palm olein and urea (B33335) in a one-step lipase-catalyzed reaction, achieving a 96% conversion. nih.gov Similarly, coconut oil has been used as a feedstock for the production of coco fatty acid amide. nih.gov

Microbial Lipids: Single Cell Oils (SCOs) derived from microalgae and fungi are emerging as a promising renewable feedstock that does not compete with the food supply chain. researchgate.netbiorxiv.org These microbial lipids can be rich in various fatty acids, which can then be converted to their corresponding amides. researchgate.netbiorxiv.org

The use of such renewable resources aligns with the principles of a circular economy and reduces the reliance on fossil fuel-based starting materials. mdpi.comnih.gov

Electrochemical synthesis offers a green and sustainable pathway for amide bond formation by replacing chemical oxidants and reductants with electricity. ukm.my This approach can often be performed under mild conditions with high atom economy. researchgate.net

While specific studies on the electrochemical synthesis of this compound are limited, the general principles of electrochemical amidation can be applied. Anodic oxidation is a common strategy where either the carboxylic acid or the amine is oxidized to a reactive intermediate that then participates in the amide bond formation.

The use of carbon-based electrodes, such as graphite, is advantageous due to their low cost, high stability, and wide potential window. In the context of long-chain fatty acids, stearate-graphite paste electrodes have been studied for their electrochemical properties, indicating the compatibility of such systems with long aliphatic chains. nih.gov

A plausible electrochemical route for the synthesis of this compound at a carbon anode could involve the direct oxidation of hexadecanoic acid to an acyl radical or cation, which then reacts with diethylamine. Alternatively, the diethylamine could be oxidized to form a radical cation that then reacts with the carboxylate. The choice of electrolyte and solvent system would be crucial to optimize the reaction and minimize side reactions. The challenges in scaling up such electrochemical processes include managing heat and mass transfer, ensuring long-term electrode stability, and developing efficient product separation techniques. mdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis while minimizing waste and energy consumption. Key parameters to consider include temperature, reactant molar ratio, catalyst loading, and reaction time.

In the context of enzymatic synthesis of fatty amides, which is a promising green route, several optimization studies have been conducted for analogous compounds. For the lipase-catalyzed synthesis of oleoyl-diethanolamide from oleic acid, a response surface methodology study identified the optimal conditions to be an enzyme amount of 5-9% (wt/wt of oleic acid), a molar ratio of diethanolamine (B148213) to oleic acid of 1:1 to 3:1, and a temperature range of 60-65°C, which resulted in a predicted maximum conversion of 78.01%. cfrt-tks.com

Similarly, for the solvent-free lipase-catalyzed selective amidation of phenylglycinol, the optimal conditions were found to be a lipase loading of 15 wt% (relative to the total substrate weight), which yielded an amide product of 89.41%. nih.govnih.gov

For microwave-assisted synthesis, parameters such as microwave power and reaction time are critical. In the non-catalytic synthesis of fatty acid alkanolamides, a molar ratio of 1:1 for the fatty acid distillate to the amine, a reaction time of 18.5 minutes, and 100% microwave power were found to be optimal. atlantis-press.com

The following interactive table summarizes the optimization of reaction parameters for the synthesis of analogous fatty acid amides, which can serve as a guide for the synthesis of this compound.

MethodAmide ProductOptimized ParametersYield/ConversionReference
Enzymatic (Lipase)Oleoyl-diethanolamideEnzyme: 5-9% (wt/wt OA), Molar Ratio (Amine:Acid): 1:1-3:1, Temp: 60-65°C78.01% (predicted) cfrt-tks.com
Enzymatic (Lipase)Phenylglycinol amideEnzyme: 15 wt%, Solvent-free89.41% nih.govnih.gov
Microwave-Assisted (Non-catalytic)Fatty acid alkanolamideMolar Ratio (Acid:Amine): 1:1, Time: 18.5 min, Power: 100%98.89% atlantis-press.com
Catalytic (Zirconium (IV) chloride)Coco fatty acid amideTime: 3h, Molar Ratio (Amine:Ester): 3:1, Solvent Ratio: 4:186.22% nih.gov

Scale-Up Considerations and Industrial Synthesis Prospects

The industrial production of fatty acid amides often involves a two-step process: the conversion of triglycerides from vegetable oils or animal fats into fatty acid methyl esters, followed by a high-temperature reaction with the amine. mdpi.com However, direct catalytic amidation from fatty acids is gaining traction as a more atom-economical and sustainable approach. jmbfs.org

Green Chemistry Metrics for Industrial Scale:

For industrial applications, green chemistry metrics such as Process Mass Intensity (PMI) and E-Factor are crucial for evaluating the sustainability of a process. whiterose.ac.ukresearchgate.netsemanticscholar.org PMI calculates the total mass of input materials (reagents, solvents, water, etc.) per kilogram of product. researchgate.net Stoichiometric amidation reactions on a large scale can have PMI values ranging from 30-60. researchgate.net The goal of green industrial synthesis is to minimize these values.

Continuous Flow Synthesis:

Continuous flow chemistry offers significant advantages for the scale-up of chemical processes, including enhanced safety, improved heat and mass transfer, and consistent product quality. nih.govcfrt-tks.comrsc.orgalmacgroup.combiorxiv.orgrsc.org For the synthesis of amides, continuous flow reactors can handle highly exothermic reactions safely and allow for the integration of reaction and purification steps. almacgroup.combiorxiv.org A solvent-free continuous flow synthesis of amides using a screw reactor has been demonstrated for gram-scale production with high yields. rsc.org Advanced-flow reactor technologies are enabling the large-scale continuous manufacturing of various chemicals, including those involving nitration, oxidation, and hydrogenation, which are relevant to different stages of chemical synthesis. chemprotechindia.com

Techno-Economic Analysis:

The prospects for the industrial synthesis of this compound via green and sustainable routes are promising, particularly with advancements in biocatalysis and continuous flow technology. The ability to use renewable feedstocks further enhances its potential as a sustainably produced specialty chemical.

Chemical Reactivity and Transformation Mechanisms of N,n Diethylhexadecan 1 Amide

Hydrolytic Degradation Pathways of the Amide Moiety

The hydrolysis of N,N-Diethylhexadecan-1-amide involves the cleavage of the robust amide bond to yield hexadecanoic acid and diethylamine (B46881). This process can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanistic route. Generally, amides are the least reactive of the carboxylic acid derivatives, and their hydrolysis requires more forcing conditions, such as prolonged heating, compared to esters or acid chlorides. youtube.comchemistrysteps.com

The generally accepted mechanism for the acid-catalyzed hydrolysis of a tertiary amide like this compound is as follows:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by an acid (e.g., H₃O⁺), which makes the carbonyl carbon more electrophilic.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the diethylamino group. This converts the diethylamino group into a better leaving group (diethylamine).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling diethylamine as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or another base to form hexadecanoic acid. The liberated diethylamine is protonated in the acidic medium to form the diethylammonium (B1227033) ion.

Table 1: General Conditions for Acid-Catalyzed Amide Hydrolysis

ParameterCondition
Catalyst Strong mineral acids (e.g., HCl, H₂SO₄)
Solvent Water, often with a co-solvent for solubility
Temperature Elevated temperatures (reflux)
Duration Several hours to days

Base-catalyzed hydrolysis of this compound is generally a more challenging transformation compared to acid-catalyzed hydrolysis. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. However, the electron-donating nature of the diethylamino group reduces the electrophilicity of the carbonyl carbon, making this step difficult. Furthermore, the departing diethylamide anion is a very poor leaving group due to its strong basicity. chemistrysteps.com Consequently, this reaction typically requires harsh conditions, such as high temperatures and a large excess of a strong base. chemistrysteps.com

The mechanism proceeds as follows:

Nucleophilic attack of hydroxide: A hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the leaving group: This is the rate-determining step. The tetrahedral intermediate collapses, and the diethylamide ion is expelled as the leaving group. This step is highly unfavorable due to the poor leaving group ability of the amide anion.

Acid-base reaction: The expelled diethylamide anion is a very strong base and will immediately deprotonate the newly formed hexadecanoic acid to give a carboxylate salt and diethylamine. This acid-base reaction helps to drive the otherwise unfavorable equilibrium towards the products.

Table 2: General Conditions for Base-Catalyzed Amide Hydrolysis

ParameterCondition
Reagent Strong bases (e.g., NaOH, KOH)
Solvent Water or aqueous alcohol
Temperature High temperatures (prolonged reflux)
Stoichiometry Often requires a significant excess of base

Reduction Reactions of this compound

The reduction of this compound can lead to the formation of N,N-diethylhexadecan-1-amine. This transformation involves the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-). This can be achieved through catalytic hydrogenation or by the use of powerful hydride-based reducing agents.

Catalytic hydrogenation of amides to amines is a synthetically useful but often challenging reaction that typically requires high pressures and temperatures. u-tokyo.ac.jp The choice of catalyst is crucial for achieving high yields and selectivity. Common catalysts include copper chromite and various bimetallic systems. u-tokyo.ac.jp For long-chain fatty amides, specific catalytic systems have been developed to operate under milder conditions. The general transformation involves the reaction of the amide with hydrogen gas in the presence of a metal catalyst.

The mechanism of catalytic hydrogenation of amides is complex and can vary depending on the catalyst and reaction conditions. However, it generally involves the activation of both the amide and hydrogen on the catalyst surface, followed by a series of hydrogenation and dehydration steps.

Table 3: Representative Catalysts and Conditions for Amide Hydrogenation

Catalyst SystemPressure (atm)Temperature (°C)Product
Copper Chromite>197>200Amine
Rh/Mo bimetallic100160Amine
Pt-V bimetallic1-3025-70Amine nih.gov
Silver on γ-alumina--Alcohol and Amine researchgate.net

Powerful hydride-based reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of tertiary amides like this compound to the corresponding tertiary amines. masterorganicchemistry.comucalgary.ca Unlike the reduction of esters and carboxylic acids, which yield alcohols, the reduction of amides with LiAlH₄ results in the complete removal of the carbonyl oxygen. ucalgary.ca

The mechanism of amide reduction with LiAlH₄ involves the following key steps:

Nucleophilic attack of hydride: A hydride ion from LiAlH₄ attacks the carbonyl carbon of the amide.

Formation of a metal-alkoxide complex: The carbonyl oxygen coordinates to the aluminum atom, forming a stable intermediate.

Elimination of the oxygen: The tetrahedral intermediate collapses, and the oxygen atom is eliminated as part of a metal alkoxide species, leading to the formation of a highly reactive iminium ion intermediate.

Second hydride attack: A second hydride ion rapidly attacks the electrophilic carbon of the iminium ion to yield the final tertiary amine product. ucalgary.ca

Less reactive hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally not capable of reducing amides. ucalgary.ca However, more specialized and sterically hindered hydride reagents can sometimes be used for the partial reduction of tertiary amides to aldehydes. nih.gov

Table 4: Common Hydride Reagents for Amide Reduction

ReagentProduct with Tertiary AmidesGeneral Conditions
Lithium aluminum hydride (LiAlH₄)AmineAnhydrous ether or THF, followed by aqueous workup
Sodium borohydride (NaBH₄)No reaction-
DisiamylboraneAldehydeAnhydrous conditions nih.gov

N-Dealkylation and Transamidation Reactions

Reactions involving the cleavage of the N-alkyl bonds or the exchange of the amine moiety are also characteristic of tertiary amides.

N-Dealkylation is the removal of one or both of the ethyl groups from the nitrogen atom of this compound. This transformation is often observed in metabolic pathways catalyzed by cytochrome P-450 enzymes. nih.gov Chemically, N-dealkylation of tertiary amides can be achieved through various methods, including oxidative processes. rsc.orgresearchgate.net The mechanism often involves the formation of a carbon-centered radical or an iminium ion intermediate at the α-carbon of the N-alkyl group. rsc.org

Transamidation is a reaction where the diethylamino group of this compound is exchanged with another amine. This reaction is typically challenging due to the stability of the amide bond and often requires a catalyst. nih.gov Various catalytic systems, including those based on transition metals (e.g., nickel, tungsten) and Lewis acids, have been developed to facilitate this transformation. chemistryviews.orgnih.gov Catalyst-free transamidation of tertiary amides with aliphatic amines has also been reported, although it generally requires high temperatures. acs.orgacs.org The mechanism of catalyzed transamidation can vary but often involves the activation of the amide carbonyl by the catalyst, making it more susceptible to nucleophilic attack by the incoming amine. nih.gov

Mechanistic Investigations of Amide Bond Cleavage and Formation

The stability of the amide bond is a critical feature of its chemistry, largely due to resonance stabilization which imparts a partial double bond character to the C-N bond. nih.gov Consequently, the cleavage and formation of this bond require specific chemical conditions and often involve multi-step mechanisms. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, the fundamental principles of amide chemistry provide a strong framework for understanding its reactivity. The mechanisms of amide bond cleavage (hydrolysis) and formation are generally well-established for analogous amide structures.

Amide Bond Formation:

The synthesis of this compound typically involves the reaction of a carboxylic acid derivative, such as hexadecanoyl chloride or hexadecanoic acid itself, with diethylamine. A common laboratory and industrial method for forming amides from a carboxylic acid and an amine is through the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the dehydration reaction. youtube.comyoutube.com

The mechanism for DCC-mediated amide formation proceeds through several key steps:

Activation of the Carboxylic Acid: The carboxylic acid (hexadecanoic acid) reacts with DCC. The lone pair of electrons on the nitrogen of the amine acts as a base, deprotonating the carboxylic acid. youtube.com The resulting carboxylate then acts as a nucleophile, attacking the central carbon of the DCC molecule. youtube.com This step is crucial as it converts the hydroxyl group of the carboxylic acid into a good leaving group. youtube.comyoutube.com

Nucleophilic Attack by the Amine: The diethylamine, acting as a nucleophile, attacks the carbonyl carbon of the activated carboxylic acid intermediate. youtube.com This leads to the formation of a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The electrons from the oxygen reform the carbonyl double bond, leading to the expulsion of the dicyclohexylurea (DCU) leaving group. youtube.com

Deprotonation: A final deprotonation step, often by another molecule of the amine, yields the stable this compound and a protonated amine byproduct. youtube.com

Amide Bond Cleavage (Hydrolysis):

Amide hydrolysis, the cleavage of the amide bond by reaction with water, is a fundamental reaction. It can be catalyzed by either acid or base, with the conditions required being more rigorous than those for the hydrolysis of esters due to the stability of the amide bond. openstax.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound to hexadecanoic acid and diethylammonium ion occurs. The generally accepted mechanism involves the following steps: openstax.orgyoutube.comkhanacademy.org

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the amide by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comkhanacademy.org The nitrogen atom of the amide is generally not protonated due to the delocalization of its lone pair through resonance. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. openstax.orgyoutube.com

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group. This converts the diethylamino group into a better leaving group (diethylamine). openstax.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the diethylamine molecule. khanacademy.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or the released diethylamine to form the final hexadecanoic acid product. The diethylamine is protonated in the acidic solution to form the diethylammonium ion, which prevents the reverse reaction from occurring. youtube.comlibretexts.org

Base-Catalyzed (Base-Promoted) Hydrolysis:

In the presence of a strong base, such as hydroxide (OH⁻), this compound undergoes hydrolysis to form a carboxylate salt (hexadecanoate) and diethylamine. This reaction is considered base-promoted rather than base-catalyzed because the hydroxide ion is consumed in the reaction. libretexts.org The mechanism proceeds as follows: openstax.orglibretexts.org

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the diethylamide anion (⁻N(CH₂CH₃)₂), which is a very poor leaving group. This step is generally the rate-determining step and is less favorable than in acid-catalyzed hydrolysis. openstax.org

Acid-Base Reaction: The expelled diethylamide anion is a strong base and immediately deprotonates the newly formed hexadecanoic acid. This irreversible acid-base reaction drives the equilibrium towards the products, forming the stable carboxylate salt and diethylamine. libretexts.org

The following table summarizes the general conditions and key mechanistic features for the cleavage and formation of the amide bond in this compound.

ReactionReagents/ConditionsKey Mechanistic StepsProducts
Amide Formation Hexadecanoic acid, Diethylamine, DCC1. Activation of carboxylic acid by DCC.2. Nucleophilic attack by amine.3. Formation and collapse of tetrahedral intermediate.4. Expulsion of dicyclohexylurea (DCU).This compound, Dicyclohexylurea
Acid-Catalyzed Cleavage (Hydrolysis) Strong acid (e.g., H₂SO₄), Water, Heat1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer to nitrogen.4. Elimination of diethylamine.Hexadecanoic acid, Diethylammonium salt
Base-Promoted Cleavage (Hydrolysis) Strong base (e.g., NaOH), Water, Heat1. Nucleophilic attack by hydroxide.2. Formation of tetrahedral intermediate.3. Elimination of diethylamide anion.4. Irreversible deprotonation of carboxylic acid.Hexadecanoate salt, Diethylamine

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N,N-Diethylhexadecan-1-amide. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule. A key characteristic of tertiary amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character, a result of resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. azom.comnanalysis.com This phenomenon, known as amide bond isomerism (E/Z or cis/trans), often results in the appearance of distinct sets of signals for the N-alkyl substituents, especially at room temperature. researchgate.netnih.govastr.ro

Proton (¹H) NMR Spectroscopy provides information on the number, environment, and connectivity of protons. In this compound, the hindered rotation around the C-N bond makes the two ethyl groups on the nitrogen atom chemically non-equivalent. Consequently, the two N-CH₂ methylene (B1212753) groups and the two N-CH₃ methyl groups would each be expected to give rise to separate signals. The long hexadecanoyl chain produces a large, overlapping signal for the majority of its methylene (-(CH₂)₁₃-) protons.

Carbon-13 (¹³C) NMR Spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its bonding environment. The carbonyl carbon (C=O) is highly deshielded and appears far downfield. Similar to the ¹H NMR, the restricted C-N bond rotation can lead to separate signals for the corresponding carbons of the two N-ethyl groups.

A representative dataset of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

AssignmentPredicted ¹H NMR Data (δ, ppm)Predicted ¹³C NMR Data (δ, ppm)
C=O-~173
N-CH₂CH₃~3.3 (quartet, J ≈ 7.1 Hz)~42, ~40 (due to hindered rotation)
N-CH₂CH₃~1.1 (triplet, J ≈ 7.1 Hz)~14, ~13 (due to hindered rotation)
α-CH₂ (to C=O)~2.3 (triplet, J ≈ 7.5 Hz)~36
β-CH₂~1.6 (quintet)~25
-(CH₂)₁₂-~1.2-1.3 (broad multiplet)~29-30
Terminal CH₃~0.88 (triplet, J ≈ 6.8 Hz)~14.1
CH₂ adjacent to terminal CH₃~1.2-1.3 (multiplet)~22.7

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, it would show correlations between the N-CH₂ and N-CH₃ protons of the ethyl groups, and along the aliphatic chain (e.g., between the α-CH₂ and β-CH₂ protons).

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the carbon signals based on their corresponding, more easily distinguished, proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for establishing the connectivity of different parts of the molecule. For instance, HMBC would show correlations from the N-CH₂ protons to the carbonyl carbon, and from the α-CH₂ protons to the carbonyl carbon, confirming the amide linkage and the position of the acyl chain. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms. In the context of the restricted C-N bond rotation, NOESY can help to distinguish between the E/Z isomers by showing through-space correlations between the N-alkyl groups and the α-protons of the acyl chain.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk

Electron Ionization (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. nih.gov For this compound (Molecular Weight: 297.53 g/mol ), the molecular ion peak at m/z 297 would be observed. The fragmentation pattern is typically dominated by cleavages adjacent to the functional groups. libretexts.orgmiamioh.edu

Electrospray Ionization (ESI-MS) is a soft ionization technique that generates ions directly from a solution, typically by protonation to form a pseudomolecular ion [M+H]⁺. nih.gov This method results in minimal fragmentation, making it ideal for accurately determining the molecular mass (observed ion at m/z 298 for [M+H]⁺).

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion or a primary fragment ion and subjecting it to further fragmentation through collision-induced dissociation (CID). This provides detailed structural information. For this compound, the protonated molecule [M+H]⁺ at m/z 298 would be selected. The resulting product ion spectrum would reveal characteristic fragments that confirm the structure. rsc.orgresearchgate.net

Key fragmentation pathways for long-chain N,N-dialkylamides include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

N-CO Bond Cleavage: A common pathway for amides, leading to the formation of an acylium ion or the amine fragment. nih.govyoutube.com

McLafferty Rearrangement: If a γ-hydrogen is present on the acyl chain, a neutral alkene molecule can be eliminated, leading to a characteristic fragment ion. For tertiary amides, this often results in a prominent base peak.

The table below outlines the expected key fragments in the mass spectrum of this compound.

m/zIon IdentityOrigin
297[M]⁺•Molecular Ion (EI)
298[M+H]⁺Protonated Molecular Ion (ESI)
282[M-CH₃]⁺Loss of a methyl radical from N-ethyl group
268[M-C₂H₅]⁺Loss of an ethyl radical from N-ethyl group
115[CH₂=C(OH)N(C₂H₅)₂]⁺•McLafferty Rearrangement
100[C(O)N(C₂H₅)₂]⁺Cleavage of the α-β bond of the acyl chain
72[CH₂=N(C₂H₅)]⁺Cleavage alpha to the nitrogen atom

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures the scattering of light due to changes in polarizability.

For this compound, the most characteristic vibrations are associated with the amide group and the long alkyl chain. drexel.edunih.gov

Amide I Band: This is the most intense and useful band in the IR spectrum of amides. It appears in the range of 1630-1680 cm⁻¹ and is primarily due to the C=O stretching vibration. masterorganicchemistry.com Its position is sensitive to the molecular environment and hydrogen bonding (though not possible for this tertiary amide).

C-N Stretch: The amide C-N stretching vibration is coupled with other modes and appears in the fingerprint region.

Alkyl C-H Stretches: Strong absorptions are observed in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds in the long acyl chain and the N-ethyl groups. vscht.cz

CH₂/CH₃ Bending: Vibrations corresponding to the bending (scissoring, rocking) of methylene and methyl groups appear in the 1350-1470 cm⁻¹ range. libretexts.org

The table below summarizes the principal vibrational bands expected for this compound.

Frequency Range (cm⁻¹)VibrationIntensityTechnique
2955-2965C-H asymmetric stretch (CH₃)StrongIR/Raman
2915-2935C-H asymmetric stretch (CH₂)StrongIR/Raman
2870-2880C-H symmetric stretch (CH₃)StrongIR/Raman
2845-2860C-H symmetric stretch (CH₂)StrongIR/Raman
1630-1680C=O stretch (Amide I)Very StrongIR
1450-1470CH₂ scissoring bendMediumIR/Raman
1370-1380CH₃ symmetric bend (umbrella)MediumIR/Raman
~1260C-N stretchMediumIR/Raman

Amide I, II, and III Band Contributions and Conformational Studies

Infrared (IR) spectroscopy is a powerful tool for studying the vibrational modes of molecules, and for amides, specific absorption bands provide significant structural insights. The Amide I, II, and III bands are particularly important for conformational analysis. researchgate.netnih.gov

Amide I Band: This band, typically appearing in the 1630-1690 cm⁻¹ region, is one of the most intense absorptions in the IR spectrum of amides. ucla.edu It primarily arises from the C=O stretching vibration of the carbonyl group. libretexts.orgresearchgate.net The precise frequency of the Amide I band is sensitive to the local environment, including hydrogen bonding and the conformation of the peptide backbone, making it a valuable probe for secondary structure. nih.govresearchgate.net For a tertiary amide like this compound, which lacks N-H bonds, this band is a pure representation of the carbonyl stretch.

Amide II Band: The Amide II band, found between 1470–1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov Since this compound is a tertiary amide with no N-H bonds, this band is absent from its spectrum. Its absence helps confirm the tertiary nature of the amide functional group. libretexts.orgwpmucdn.com

Amide III Band: This is a more complex vibrational mode, appearing in the 1250–1350 cm⁻¹ range, and involves a mixture of C-N stretching, N-H bending, and other vibrations. nih.govnih.gov While prominent in primary and secondary amides, its interpretation in tertiary amides is less straightforward but can still provide information about the backbone conformation.

Conformational studies of this compound would involve analyzing shifts in the Amide I band under different conditions (e.g., temperature, solvent) to understand the rotational states around the C-N amide bond and the flexibility of the long hexadecyl chain.

Table 1: Typical Infrared Absorption Bands for Amide Characterization

Amide BandTypical Wavenumber Range (cm⁻¹)Vibrational ContributionApplicability to this compound
Amide I 1630 - 1690C=O StretchStrong, characteristic peak expected. ucla.edu
Amide II 1470 - 1570N-H Bending & C-N StretchAbsent, confirming tertiary amide structure. nih.gov
Amide III 1250 - 1350C-N Stretch & N-H BendComplex, less defined, but provides conformational clues. nih.gov

Chromatographic Separation Techniques Coupled with Advanced Detectors

Chromatographic methods are essential for separating this compound from reaction mixtures or complex matrices and for quantifying its purity. Coupling these techniques with advanced detectors allows for definitive identification.

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. scholarsresearchlibrary.com The gas chromatograph separates the compound from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that serves as a molecular fingerprint. researchgate.net

A typical GC-MS analysis for this compound would involve a non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase. The mass spectrometer, operating in electron impact (EI) ionization mode, would generate a mass spectrum characterized by a molecular ion peak (M⁺) corresponding to the compound's molecular weight and a series of fragment ions resulting from the cleavage of the alkyl chain and the diethylamino group. h-brs.de This fragmentation pattern is crucial for unambiguous identification. researchgate.net

Table 2: Illustrative GC-MS Method Parameters for Amide Analysis

ParameterSettingPurpose
GC Column Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm ID)High-resolution separation of components. scholarsresearchlibrary.com
Stationary Phase 100% DimethylpolysiloxaneSeparation based on boiling points (non-polar).
Carrier Gas Helium (>99.999% purity) at ~1 mL/minTransports analyte through the column. google.com
Injector Temp. 250 - 280 °CEnsures rapid volatilization of the sample. google.com
Oven Program Start at a low temp, ramp to ~280-300 °CSeparates compounds with different boiling points. h-brs.de
Ionization Mode Electron Impact (EI) at 70 eVFragments the molecule into a reproducible pattern. google.com
Detector Mass Spectrometer (scanning m/z range)Identifies and quantifies the separated compound.

For less volatile amides or as an alternative to GC, High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool. omicsonline.org Given the non-polar nature of this compound due to its long alkyl chain, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. nih.gov

In this setup, the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govresearchgate.net Because the amide functional group contains a chromophore (the carbonyl group), a UV detector is a common and effective detection modality, often set at a wavelength around 200-220 nm where the amide bond absorbs. nih.gov For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed, the latter providing both retention time and mass-to-charge ratio data for definitive identification. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If this compound can be grown as a single crystal of sufficient quality, this technique could provide unequivocal information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Approaches to N,n Diethylhexadecan 1 Amide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N-Diethylhexadecan-1-amide. By solving the Schrödinger equation for the molecule, these methods can elucidate its electronic structure, which in turn governs its reactivity and other chemical properties.

Density Functional Theory (DFT) Applications in Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, DFT can be employed to predict its reactivity in various chemical transformations.

DFT calculations can map out the potential energy surface of a reaction involving this compound, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms, such as its hydrolysis, oxidation, or other functional group transformations. For instance, the mechanism of amide formation from carboxylic acids and amines has been studied using DFT, providing insights into the activation of surface carboxylates as key electrophilic species. rsc.org Theoretical studies on the decomposition mechanisms of related N-substituted diacetamides have also utilized DFT to understand the influence of substituents on the reaction pathways. nih.gov

Key parameters derived from DFT calculations, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, provide a quantitative measure of the molecule's reactivity. The long hexadecyl chain in this compound is primarily electron-donating, influencing the electron density at the amide functional group. The nitrogen lone pair's delocalization into the carbonyl group is a crucial factor determining the amide's reactivity, and DFT can quantify this effect. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy2.1 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap8.6 eVRelates to the molecule's kinetic stability and reactivity.
Dipole Moment3.8 DInfluences intermolecular interactions and solubility.

Note: The values in this table are hypothetical and representative of what could be obtained from DFT calculations for a long-chain N,N-dialkylamide.

Ab Initio Methods in Conformational Analysis

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods are particularly useful for detailed conformational analysis of flexible molecules like this compound. The long hexadecyl chain and the two ethyl groups on the nitrogen atom allow for a multitude of possible conformations.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to determine the relative energies of different conformers. For the amide bond itself, the planarity and the rotational barrier around the C-N bond are key features that can be accurately calculated. While the amide bond is generally planar due to resonance, slight pyramidalization at the nitrogen atom can occur, and ab initio methods can quantify this deviation. researchgate.net

The conformational landscape of the long alkyl chain is dominated by a large number of low-energy conformers corresponding to different arrangements of the methylene (B1212753) groups. The extended, all-trans conformation is typically the lowest in energy in the gas phase. However, in different environments, gauche conformations can become populated. Ab initio calculations can provide a detailed picture of the potential energy surface, identifying the most stable conformers and the energy barriers between them. For simpler amides, such as N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, conformational analysis has been performed using B3LYP/6-311++G(d,p) calculations to identify stable gauche and cis conformers. nih.gov

Molecular Dynamics (MD) Simulations in Diverse Solvation Environments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its dynamics, conformational flexibility, and interactions with solvent molecules in various environments.

In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions.

MD simulations can be performed to study this compound in a range of solvents, from polar (e.g., water) to non-polar (e.g., hexane). In aqueous solution, the hydrophobic hexadecyl chain will tend to minimize its contact with water, leading to aggregation or specific orientations at interfaces. The polar amide group, on the other hand, will interact favorably with water molecules through hydrogen bonding. MD simulations can reveal the detailed structure of the solvation shell around the molecule and the dynamics of the solvent molecules. For instance, simulations of N,N-Dimethylformamide in water have shown preferential solvation of ions by water molecules. github.io

In non-polar solvents, the dominant intermolecular interactions will be van der Waals forces. MD simulations can predict how the flexible alkyl chain behaves in such an environment and can be used to calculate properties like the radius of gyration, which provides a measure of the molecule's compactness.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters of this compound, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of the nuclei. Quantum chemical methods, particularly DFT, can be used to calculate the magnetic shielding tensors of the 1H, 13C, and 15N nuclei in this compound. These shielding tensors can then be converted into chemical shifts, which can be compared with experimental data to aid in spectral assignment. The accuracy of these predictions depends on the level of theory and the basis set used. nih.gov The conformational flexibility of the molecule must also be considered, as the observed chemical shifts are an average over the populated conformers.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the normal modes of this compound can be calculated using quantum chemical methods. These calculations can help in the assignment of the characteristic bands in the experimental IR spectrum, such as the amide I (mainly C=O stretch) and amide II (N-H bend and C-N stretch) bands. For N,N-disubstituted amides like this compound, the amide II band is absent. The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.gov Machine learning approaches combined with molecular dynamics are also emerging as powerful tools for simulating infrared spectra, capturing anharmonicities and temperature effects. nih.govrsc.org

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
13C NMRCarbonyl Carbon (C=O) Chemical Shift~173 ppm
1H NMRMethylene Protons adjacent to Carbonyl Chemical Shift~2.2 ppm
IR SpectroscopyAmide I (C=O stretch) Vibrational Frequency~1650 cm-1

Note: These are typical values for long-chain N,N-dialkylamides and serve as an illustrative example.

Computational Studies on Intermolecular Interactions and Supramolecular Assemblies

The long alkyl chain and the polar amide group of this compound give it amphiphilic character, making it capable of forming various supramolecular assemblies. Computational methods can be used to study the intermolecular interactions that drive the formation of these assemblies.

The primary intermolecular interactions involving this compound are van der Waals forces between the long alkyl chains and dipole-dipole interactions involving the amide groups. While N,N-disubstituted amides cannot act as hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor.

Computational studies can be used to calculate the interaction energies between two or more molecules of this compound in different orientations. This can help to identify the most stable dimeric and larger oligomeric structures. For example, computational studies on the self-assembly of other amide-containing molecules have utilized a combination of quantum mechanics and molecular dynamics to understand the thermodynamics and structures of the resulting assemblies. rsc.org The interplay between the hydrophobic interactions of the alkyl chains and the polar interactions of the amide groups is crucial in determining the morphology of the resulting supramolecular structures, which can range from micelles and bilayers to more complex aggregates.

Cheminformatics and Data-Driven Approaches in Amide Research

Cheminformatics and data-driven approaches are becoming increasingly important in chemical research, including the study of amides. These methods leverage large datasets of chemical information to build predictive models and to identify structure-property relationships.

For a molecule like this compound, cheminformatics tools can be used to predict a wide range of properties based on its structure, such as its physicochemical properties (e.g., logP, solubility), and potential biological activities. These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, which are developed by training machine learning algorithms on large datasets of known molecules.

In the broader context of amide research, data-driven approaches are used in drug discovery to screen virtual libraries of amide-containing compounds for potential drug candidates. nih.govneovarsity.org These methods can accelerate the discovery process by prioritizing compounds for synthesis and experimental testing. The vast amount of data generated from high-throughput screening and computational chemistry can be analyzed using machine learning techniques to identify novel amide compounds with desired properties. chemistryworld.com The growing field of fatty acid amide research, in particular, benefits from these approaches to understand the diverse biological roles of this class of molecules. mdpi.comnih.govoatext.com

Applications and Research Frontiers in Specific Scientific Domains

Role in Materials Science and Polymer Chemistry

The unique molecular structure of N,N-Diethylhexadecan-1-amide, combining a long nonpolar chain with a polar amide group, makes it a candidate for applications where interfacial properties are critical.

The presence of an amide bond in a surfactant molecule can significantly influence its properties by increasing the hydrophilicity of the head group. researchgate.net This is due to the polar nature of the amide linkage, which can enhance interactions with aqueous environments. Unlike primary or secondary amides, the tertiary nature of this compound, with two ethyl groups on the nitrogen, prevents it from acting as a hydrogen bond donor. However, the oxygen atom can still act as a hydrogen bond acceptor. This structural feature affects how the molecules pack at interfaces and their tendency to self-assemble into aggregates like micelles in solution.

The self-assembly of amphiphiles is driven by a balance of forces, including the solvophobic effect on the alkyl chain and interactions involving the head group. nih.gov In the case of this compound, the bulky diethylamide head group would influence the geometry of the resulting aggregates. The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key parameter in evaluating surfactant performance. For long-chain amides, this value is typically low, indicating efficient self-assembly. The study of related amide-containing surfactants shows that the amide bond contributes substantially to the hydrophilicity of the amphiphile. researchgate.net

Interactive Table: Comparison of Amide-Based Surfactant Characteristics

Surfactant Type Key Structural Feature Influence on Self-Assembly Potential Application
Primary Amide Surfactant -NH2 head group Capable of strong intermolecular hydrogen bonding, leading to tighter packing. researchgate.net Emulsifiers, foaming agents
Secondary Amide Surfactant -NHR head group Can form intermolecular hydrogen bonds, influencing aggregate structure. researchgate.net High-performance detergents

Fatty amides are recognized for their potential as lubricant additives, particularly as friction modifiers and anti-wear agents. mdpi.commdpi.com The long alkyl chain of this compound is crucial for its lubricating properties. Molecules with alkyl chains containing more than 12 carbon atoms are known to be beneficial for boundary lubrication. mdpi.com These chains can form an organized, robust film on interacting surfaces, mitigating direct asperity contact. mdpi.com

The amide functional group serves as a polar head that can adsorb onto metal surfaces. This adsorption is a critical step in the formation of a protective tribofilm. Research on other amide-based additives has shown that they can form unique boundary films, sometimes involving double layers stabilized by chemical interactions and hydrogen bonds. mdpi.com While this compound cannot form hydrogen bonds as a donor, its amide oxygen and nitrogen can interact with surface materials. Studies comparing different functional groups have indicated that amide-linked structures can outperform ester-linked and amino-linked compounds in friction-reducing and anti-wear properties. mdpi.com The performance of such additives is often evaluated by measuring the friction coefficient and wear scar diameter. For instance, novel amide-ester organic friction modifiers have demonstrated the ability to reduce the average friction coefficient and wear scar diameter significantly compared to base oil. mdpi.com

Interactive Table: Tribological Performance of Amide-Containing Additives

Additive Type Base Oil Test Conditions Reduction in Friction Coefficient (%) Reduction in Wear Scar Diameter (%) Reference
Amide-Ester (DOAPO) 0.5 wt.% Synthetic Base Oil Not specified 8.2% 16.2% mdpi.com
C12Amide-TEMPO Not specified Effective load of 5.0 N >60% (wear rate) Not specified mdpi.com

The incorporation of long-chain amides like this compound into polymer matrices or other material systems can impart desirable properties. The amide group can enhance intermolecular interactions within a material, potentially improving its mechanical strength and thermal stability. The long hexadecyl chain can act as an internal plasticizer or as a hydrophobic modifier to control surface properties, such as wettability.

In the context of functional materials, fatty amides can be used as slip agents or anti-blocking agents in polymer films. Their migration to the surface creates a lubricating layer that reduces friction. Furthermore, the self-assembly properties of such amphiphilic molecules can be exploited to create structured materials, such as organogels or templated porous solids. The ability of amides to form stable, ordered structures makes them valuable building blocks in the bottom-up fabrication of novel functional materials.

Chemical Biology and Biochemical Research Applications (Non-Clinical Focus)

The structure of this compound, with its lipophilic tail and polar head group, makes it a molecule of interest for probing biological systems, particularly in non-clinical, fundamental research settings.

Amide-containing molecules are ubiquitous in biochemistry and are known to interact with a wide range of enzymes. researchgate.net In vitro studies using this compound could provide insights into the mechanisms of enzyme inhibition or activation. The long alkyl chain can facilitate binding to hydrophobic pockets within an enzyme's active site, while the diethylamide group can form specific interactions with amino acid residues.

For example, studies on other amide derivatives have shown them to be potential inhibitors of enzymes like myeloperoxidase, which is involved in inflammatory processes. nih.gov The investigation of this compound could explore its potential to modulate the activity of lipases, proteases, or other enzymes that have hydrophobic substrate-binding channels. Such mechanistic studies often involve kinetic assays to determine inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive). These fundamental studies help to understand the structure-activity relationships that govern molecular recognition by enzymes.

Interactive Table: Examples of Amide Derivatives in Enzyme Interaction Studies

Amide Compound Target Enzyme Type of Study Finding
N-(4-methoxybenzyl)-6-nitrobenzo- researchgate.netnih.gov-dioxole-5-carboxamide (MDC) Myeloperoxidase (MPO) In vitro enzymatic study Potent and selective inhibitor of MPO. nih.gov
N-(3-acetylphenyl)-6-nitrobenzo- researchgate.netnih.gov-dioxole-5-carboxamide (ADC) Myeloperoxidase (MPO) In vitro enzymatic study Showed inhibitory activity against MPO. nih.gov

Computational (in silico) and experimental (in vitro) methods are powerful tools for investigating how ligands bind to biological receptors. mdpi.com this compound can serve as a model ligand to probe the binding pockets of various receptors, particularly those that recognize lipid molecules, such as certain G-protein coupled receptors (GPCRs) or nuclear receptors.

In silico molecular docking simulations can predict the preferred binding pose and estimate the binding affinity of this compound to a target receptor. nih.gov These models can identify key interactions, such as hydrophobic contacts between the hexadecyl chain and nonpolar amino acids, or hydrogen bonds involving the amide oxygen. The results of these computational studies can then guide in vitro binding assays. mdpi.com Radioligand binding assays or surface plasmon resonance (SPR) could be used to experimentally determine the binding affinity (Kₔ) and kinetics of the interaction between the compound and a purified receptor in a model system. These fundamental studies are crucial for understanding the principles of molecular recognition at the receptor level.

Interactive Table: Docking Scores of Amide-Based Compounds with Protein Targets

Compound Protein Target Docking Score (kcal/mol)
MDC (Amide Derivative) Myeloperoxidase (MPO) -7.74
ADC (Amide Derivative) Myeloperoxidase (MPO) -7.79
MDC (Amide Derivative) Dipeptidyl peptidase-4 (DPP-4) Lower score than MPO

Catalysis and Organocatalysis ResearchThe scientific literature does not contain any studies on the application of this compound in the following areas:

Organocatalytic Applications in Stereoselective Synthesis

Due to the lack of specific data for this compound in these fields, the generation of a scientifically accurate and informative article as per the user's request is not feasible.

Derivatives, Analogues, and Structure Reactivity Relationship Studies

Synthesis and Characterization of Structural Analogues of N,N-Diethylhexadecan-1-amide

The synthesis of structural analogues of this compound typically involves well-established amidation reactions. A common and efficient method is the condensation of a long-chain acyl chloride, such as palmitoyl (B13399708) chloride, with a primary or secondary amine. ajol.info This nucleophilic acyl substitution reaction is versatile and allows for the introduction of various substituents on the amide nitrogen. For instance, analogues can be prepared by reacting hexadecanoyl chloride with different dialkylamines (e.g., dimethylamine, dipropylamine) or by reacting diethylamine (B46881) with different long-chain acyl chlorides (e.g., myristoyl chloride, stearoyl chloride).

Alternative synthetic strategies include the use of dehydrating coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a carboxylic acid and an amine under milder conditions. masterorganicchemistry.com This method is particularly useful for sensitive substrates. masterorganicchemistry.com Another approach involves the direct amidation of fatty acids with amines at elevated temperatures, which can be accelerated with the use of excess amine. researchgate.net

Once synthesized, the structural confirmation and characterization of these long-chain amide analogues are performed using a suite of spectroscopic techniques. nih.govmdpi.com Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C-NMR are used to confirm the molecular structure, with characteristic signals for the alkyl chains and the protons adjacent to the carbonyl group and the nitrogen atom. mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the amide functional group, which exhibits a strong characteristic absorption band for the C=O stretching vibration, typically in the range of 1630-1680 cm-1. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the synthesized amides and to aid in structural elucidation through analysis of fragmentation patterns. ajol.infonih.gov

Investigation of Alkyl Chain Length and Branching Effects on Chemical Behavior

The length and branching of the C16 alkyl chain in this compound are critical determinants of its physical and chemical properties. Variations in the acyl chain primarily influence the molecule's hydrophobicity and intermolecular forces.

Chain Length : Increasing the length of the acyl chain (e.g., from C14 to C18) leads to stronger van der Waals interactions between molecules. This results in higher melting points, boiling points, and increased viscosity. nih.gov Conversely, shortening the alkyl chain reduces these forces, leading to lower melting and boiling points. The chain length also affects properties like the critical micelle concentration (CMC) in aqueous solutions, with longer chains generally leading to a lower CMC. nih.gov The fluidity of membranes can be regulated by altering the acyl chain length, which in turn influences interactions with other molecules. acs.org

Table 2: Predicted Effects of Acyl Chain Modification on the Physical Properties of this compound Analogues.

Systematic Modification of the Amide Nitrogen Substituents and Their Influence on Reactivity

The nature of the substituents on the amide nitrogen significantly influences the chemical reactivity of the amide bond. fiveable.me In this compound, the two ethyl groups can be systematically replaced to modulate the amide's properties.

Steric Effects : The size of the N-alkyl groups plays a crucial role in the reactivity of the amide carbonyl. Replacing the ethyl groups with larger alkyl groups (e.g., propyl, butyl, or isopropyl) increases steric hindrance around the carbonyl carbon. fiveable.me This increased bulk impedes the approach of nucleophiles, thereby decreasing the rate of reactions such as hydrolysis. N,N-disubstituted amides are generally less reactive towards nucleophilic acyl substitution compared to primary or secondary amides due to this steric hindrance. fiveable.me

Electronic Effects : Alkyl groups are electron-donating. N-alkylation can increase the basicity of the amide nitrogen. nih.gov This increased electron density on the nitrogen enhances the resonance stabilization of the amide bond, where the nitrogen lone pair delocalizes into the carbonyl π-system. Stronger resonance stabilization makes the C-N bond have more double-bond character and strengthens it, rendering the amide less susceptible to cleavage. Substituting the alkyl groups with electron-withdrawing groups would be expected to decrease this resonance stabilization, making the carbonyl carbon more electrophilic and the amide bond more labile.

Structure-Reactivity Correlations in Series of Amide Derivatives

The reactivity of amides is a function of the interplay between resonance stabilization, steric hindrance, and the electronic nature of the substituents on both the acyl carbon and the nitrogen atom.

Amide resonance involves the delocalization of the nitrogen's lone pair of electrons onto the carbonyl oxygen, creating a resonance hybrid with significant C-N double bond character. nih.gov This delocalization is a key factor in the relative unreactivity of amides compared to other carbonyl compounds like ketones or esters. Any structural modification that disrupts the planarity required for this resonance can increase the amide's reactivity. nih.gov

For a series of N,N-dialkylhexadecan-1-amide derivatives, the following correlations can be established:

N-Substituent Size : As the steric bulk of the N-alkyl groups increases (e.g., methyl < ethyl < propyl < isopropyl), the rate of bimolecular reactions, such as acid- or base-catalyzed hydrolysis, is expected to decrease due to steric hindrance at the carbonyl carbon. fiveable.me

Acyl Chain Structure : While the long hexadecyl chain is relatively remote from the reactive amide center, its structure can influence solubility and how the molecule orients itself in a given medium, which can indirectly affect reaction rates, particularly in multiphase systems. Introducing unsaturation in the chain can alter the molecule's conformation. acs.orgnih.gov

Table 3: General Structure-Reactivity Correlations for Amide Derivatives.

Design Principles for Novel Amide Compounds Derived from the this compound Scaffold

The knowledge gained from structure-reactivity studies can be applied to design novel amide compounds with specific, desired properties, using this compound as a starting scaffold. mdpi.com The design process involves the strategic modification of its three main components: the acyl chain, the amide nitrogen, and the N-alkyl substituents.

Tuning Physicochemical Properties : To modify properties like solubility, melting point, or aggregation behavior, the primary target for modification is the long alkyl chain. For example, introducing polar groups (e.g., hydroxyl, ether linkages) into the hexadecyl chain can increase hydrophilicity. Conversely, increasing the chain length further can enhance lipophilicity for applications requiring interaction with nonpolar environments. nih.gov

Modulating Chemical Stability : The reactivity of the amide bond can be fine-tuned by altering the N-substituents. To design a highly stable and chemically resistant amide, one might introduce bulky N-alkyl groups (e.g., N,N-diisopropyl or N,N-dicyclohexyl) to sterically protect the carbonyl group from chemical attack. fiveable.me

Introducing New Functionality : The scaffold can be functionalized to create molecules for specific applications. For example, attaching a polymerizable group to the end of the acyl chain or on one of the N-alkyl groups could allow the molecule to be incorporated into a polymer. Similarly, introducing a fluorescent tag or a bioactive moiety can create probe molecules or potential therapeutic agents. The core principle is to use the amide linkage as a stable connection point and the long alkyl chain as a modulating domain, while introducing desired functionality at specific sites. mdpi.com

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning for Amide Discovery and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of novel amide compounds. rsc.orgresearchgate.netresearchgate.net ML algorithms can analyze vast datasets from chemical reactions to identify patterns and predict optimal conditions, significantly reducing the time and resources spent on trial-and-error experimentation. rsc.orgresearchgate.net For instance, machine learning platforms have been successfully used to direct the discovery and optimization of catalytic reactions, such as the platinum-catalyzed reduction of amides, achieving high conversions with minimal catalyst loading. rsc.orgresearchgate.net

TechnologyApplication in Amide ScienceKey Benefit
Machine Learning Optimization of reaction conditions for amide synthesis. rsc.orgresearchgate.netRapid identification of optimal catalysts and conditions, reducing experimental workload.
AI Language Models Autonomous planning and execution of chemical syntheses. sciencedaily.comStreamlines complex research processes and enhances efficiency.
ML-Guided Platforms High-throughput engineering of enzymes for biocatalysis. azorobotics.comAccelerates the design of highly efficient and specific biocatalysts for amide production.

Advanced Manufacturing Techniques for Complex Amide Structures

The synthesis of complex amides is benefiting from innovations in manufacturing that prioritize sustainability, efficiency, and the ability to produce intricate molecular architectures. Flow chemistry, for example, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity compared to traditional batch processes. nih.gov This technique is particularly advantageous for scaling up production and for performing reactions that may be hazardous in large-scale batch reactors. nih.gov

Electrosynthesis is emerging as a greener alternative for amide synthesis, utilizing electricity to drive chemical reactions and often avoiding the need for harsh reagents. rsc.org This method is part of a broader push towards more sustainable chemical manufacturing. Novel catalytic systems are also being developed to facilitate direct amide formation from carboxylic acids and amines under milder conditions, thereby avoiding the poor atom economy associated with traditional coupling reagents. sciepub.comnih.govrsc.org For instance, researchers have developed ruthenium-based catalysts and organoboron catalysts that enable the direct dehydrative condensation of acids and amines. nih.govrsc.orgril.com Additionally, innovative methods, such as a three-component reaction involving isocyanides, alkyl halides, and water, are expanding the toolkit for creating diverse and complex amides that were previously difficult to synthesize. upol.czcatrin.com These advanced techniques are crucial for the on-demand and sustainable manufacturing of complex polyamides and other sophisticated amide-containing molecules. nih.govamidetech.com

Exploration of Novel Biocatalytic Pathways for Amide Synthesis

Biocatalysis offers a highly specific and environmentally friendly approach to amide bond formation, leveraging the power of enzymes to conduct reactions in aqueous media under mild conditions. rsc.orgfao.org Researchers are exploring a diverse range of natural enzymes, such as N-acyltransferases and CoA ligases, to construct non-natural biocatalytic pathways for producing structurally diverse secondary and tertiary amides. researchgate.net These enzymatic strategies often proceed with high yield and selectivity, using stoichiometric ratios of the coupling partners. researchgate.net

One promising area of research involves ATP-dependent enzymes, like amide bond synthetases (e.g., McbA), which can catalyze amide formation from a wide range of carboxylic acids and amines. researchgate.netsemanticscholar.orgacs.org These systems can be coupled with ATP recycling systems to make the process more economically viable for large-scale applications. rsc.orgsemanticscholar.org Carboxylic acid reductases (CARs) are also being engineered to expand their scope beyond the reduction of acids to aldehydes, demonstrating amidation activity for various substrates. researchgate.net The development of these biocatalytic methods is driven by the growing demand for green and sustainable chemistry, particularly within the pharmaceutical industry where amide bond formation is the most common reaction. rsc.org

Enzyme ClassMechanism/ApplicationAdvantage
N-acyltransferases (NATs) & CoA ligases (CLs) Used in combination to build predictable, non-natural pathways to secondary and tertiary amides. researchgate.netHigh yield, structural diversity, can be performed in vitro or in vivo.
Amide Bond Synthetases (e.g., McbA) ATP-dependent synthesis via an adenylate intermediate in aqueous media. researchgate.netacs.orgBroad substrate specificity for both acids and amines.
Carboxylic Acid Reductases (CARs) Engineered to catalyze amide bond formation from carboxylic acids and amines. researchgate.netExpands the synthetic utility of a known enzyme class.

Development of High-Throughput Screening Methodologies for Amide Libraries

The discovery of novel amides with desired properties, particularly in drug development, relies on the ability to rapidly synthesize and screen large libraries of compounds. ku.edu High-throughput screening (HTS) technologies are being developed to accelerate this process. acs.org Automated systems that integrate stopped-flow reactors with at-line analysis can conduct hundreds of reactions in a short timeframe, allowing for the rapid optimization of synthetic conditions for amide libraries. rsc.org This approach significantly reduces the amount of reagents and solvents required, making it a more sustainable option compared to traditional methods. rsc.org

Label-free assay techniques, such as those combining self-assembled monolayers with mass spectrometry (SAMDI-MS), provide a powerful tool for screening vast compound libraries quickly and with high discrimination. acs.org Software and automated platforms, such as the AutoMated Inverse Docking Engine (AMIDE), are being optimized for high-throughput virtual screening, leveraging GPU acceleration to dramatically speed up the process of identifying potential drug candidates from large datasets. nih.gov These methodologies enable researchers to efficiently explore vast chemical spaces, increasing the probability of discovering amides with novel functions and applications.

Interdisciplinary Research Collaborations Focusing on Amide Science

The future of amide science will be heavily influenced by collaborations that bridge traditional scientific disciplines. The integration of AI and data science with synthetic chemistry is already paving the way for more predictive and efficient research workflows. youtube.com Similarly, the convergence of biology and chemistry is driving the discovery and engineering of novel biocatalytic pathways for greener amide synthesis. fao.orgsemanticscholar.org

These collaborations are essential for tackling complex challenges, from designing new pharmaceuticals to developing advanced materials. acs.org For example, projects that combine computational modeling, automated synthesis, and biological screening can accelerate the design-build-test cycle for discovering new medicines. youtube.comamidetech.com The development of advanced materials often requires expertise from materials science, polymer chemistry, and physics to fully characterize and apply novel amide-based structures. By fostering an environment of interdisciplinary research, scientists can leverage a wider range of tools and perspectives to push the boundaries of what is possible in amide science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-Diethylhexadecan-1-amide, and how can reaction conditions be standardized to improve yield?

  • Methodology : React hexadecanoic acid with diethylamine in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel. Optimize molar ratios (e.g., 1:1.2 acid-to-amine) and solvent systems (e.g., dichloromethane or ethyl acetate) to minimize byproducts .
  • Key Parameters : Temperature (40–60°C), reaction time (12–24 hrs), and inert atmosphere (N₂ or Ar) to prevent oxidation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR, focusing on amide proton resonance (δ 6.5–8.0 ppm) and alkyl chain integration.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (theoretical m/z: 312.3).
  • Melting Point : Compare observed values (e.g., 45–48°C) to literature data to assess crystallinity and purity .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Key Properties :

  • LogP : ~5.2 (predicts lipophilicity and membrane permeability).
  • Solubility : Low in water (<0.1 mg/mL), soluble in organic solvents (e.g., ethanol, chloroform).
  • Stability : Hydrolytically stable at neutral pH but degrades under strong acidic/basic conditions. Store at −20°C in amber vials to prevent photodegradation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Precautions : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/ingestion; in case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Monitor air quality for vapor accumulation (TLV: 5 ppm) .

Advanced Research Questions

Q. How does this compound persist in marine ecosystems, and what analytical methods detect its environmental presence?

  • Detection Workflow : Use liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI+). Optimize extraction from sediment/seawater using solid-phase extraction (SPE) with C18 cartridges. Quantify via external calibration (LOD: 0.1 ng/L) .
  • Environmental Data : Found in Black Sea sediments (concentration range: 1.2–4.7 µg/kg) with a risk score of 12 (sum of frequency of appearance and PNEC exceedance) .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in studies of this compound?

  • Resolution Strategies :

  • Dose-Response Analysis : Test across a broad concentration range (e.g., 1–100 µM) to identify therapeutic windows.
  • Assay Validation : Use standardized cell lines (e.g., HEK-293 for cytotoxicity) and positive controls (e.g., ampicillin for antimicrobial activity).
  • Mechanistic Studies : Employ transcriptomics or proteomics to differentiate target pathways .

Q. What role does this compound play in drug delivery systems, and how can its amphiphilic properties be exploited?

  • Formulation Design : Incorporate into lipid nanoparticles (LNPs) or micelles for hydrophobic drug encapsulation. Characterize critical micelle concentration (CMC) via fluorescence spectroscopy (e.g., pyrene probe). Assess biocompatibility using hemolysis assays (≤10% hemolysis at therapeutic doses) .

Q. How do researchers model the ecotoxicological risks of this compound in aquatic environments?

  • Risk Assessment Framework :

  • PNEC Derivation : Calculate predicted no-effect concentrations using EC₅₀ values from algae/daphnia assays (e.g., PNEC = 0.05 µg/L).
  • Risk Quotient (RQ) : Compare measured environmental concentrations (MEC) to PNEC (RQ = MEC/PNEC). RQ >1 indicates high risk .

Q. What experimental approaches address discrepancies in reported stability data for this compound under varying pH and temperature?

  • Stability Studies :

  • Forced Degradation : Expose to pH 2–12 buffers at 40°C for 48 hrs. Monitor degradation via HPLC-UV.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C. Identify degradation products via LC-HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.